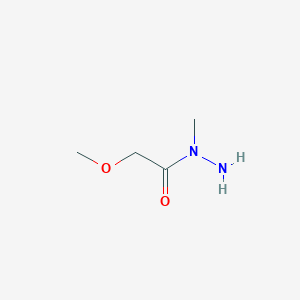

2-methoxy-N-methylacetohydrazide

Description

2-Methoxy-N-methylacetohydrazide is a hydrazide derivative characterized by a methoxy group (-OCH₃) at the 2-position of the acetohydrazide backbone and a methyl substituent on the terminal nitrogen. This compound is synthesized via one-step procedures using cost-effective reagents, as demonstrated in recent studies . Hydrazides like this are critical precursors for synthesizing heterocyclic compounds, including 1,2,4-triazoles, thiadiazoles, and pyrazoles, which have applications in pharmaceuticals and materials science .

The structural uniqueness of this compound lies in its regiochemistry. For instance, it is a regioisomer of 2-hydroxy-N-methylacetohydrazide, where the hydroxyl (-OH) and methoxy (-OCH₃) groups differ in position relative to the nitrogen atoms . This positional variance significantly influences molecular packing, intermolecular interactions, and reactivity.

Properties

IUPAC Name |

2-methoxy-N-methylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(5)4(7)3-8-2/h3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTYHRKXQCWECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylacetohydrazide typically involves the reaction of methoxyacetic acid with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-methoxy-N-methylacetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomerism and Regiochemistry

- 2-Hydroxy-N-methylacetohydrazide (Compound 2): Differs from 2-methoxy-N-methylacetohydrazide by replacing the methoxy group with a hydroxyl group. The hydroxyl group participates in stronger hydrogen bonding, leading to distinct crystal packing (monoclinic, C2/c space group) compared to the methoxy analog .

- 2-Hydroxy-N′-methylacetohydrazide (Compound 1) : A regioisomer where the methyl group is attached to the N′ (rather than N) atom. This results in orthorhombic crystal symmetry (Pbca space group) and altered intermolecular contact patterns .

Crystallographic and Hirshfeld Surface Analysis

Note: The methoxy group in this compound likely reduces O···H interactions compared to hydroxyl analogs, shifting intermolecular contact profiles toward H···H and C···H interactions .

Comparative Reactivity :

- Methoxy groups act as electron-donating substituents, stabilizing intermediates in cyclization reactions.

- Hydroxyl or chloroacetyl groups increase polarity, favoring aqueous-phase reactions or electrophilic attack, respectively .

Biological Activity

2-Methoxy-N-methylacetohydrazide is a chemical compound with the molecular formula CHNO and a molecular weight of 118.13 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

- IUPAC Name : this compound

- CAS Number : 1890068-66-2

- Molecular Formula : CHNO

- Molecular Weight : 118.13 g/mol

- InChI Key : WJTYHRKXQCWECO-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of methoxyacetic acid with methylhydrazine. This reaction is conducted under controlled conditions, often requiring specific catalysts and temperature management to maximize yield and purity.

Synthetic Route:

- Reactants : Methoxyacetic acid and methylhydrazine.

- Conditions : Controlled temperature and pH, often in the presence of a catalyst.

- Yield Optimization : Careful monitoring of reaction parameters is essential for high purity.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anticancer Potential : Some studies have indicated that hydrazide derivatives can influence cancer cell proliferation, suggesting that this compound may possess similar properties.

- Mechanism of Action : The compound may act as a nucleophile, participating in various biochemical reactions that could affect cellular pathways and molecular interactions.

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that derivatives of acetohydrazides showed significant inhibition against Gram-positive bacteria, indicating that this compound could be further explored as an antimicrobial agent.

-

Cytotoxicity Assays :

- In vitro assays revealed that certain hydrazide compounds exhibit cytotoxic effects on various cancer cell lines. Further research is needed to establish the specific efficacy of this compound against these cells.

-

Pharmacological Applications :

- The compound is being investigated for its potential use as a precursor in drug synthesis, particularly in developing new therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-Methylacetohydrazide | CHNO | Antimicrobial properties |

| 2-Methoxyacetohydrazide | CHNO | Potential anticancer activity |

| N-Methylhydrazine derivatives | Varies | Various biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.